3-amino-4-methyl-N-phenylbenzamide

Vue d'ensemble

Description

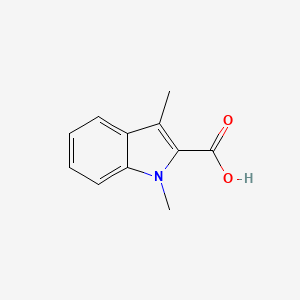

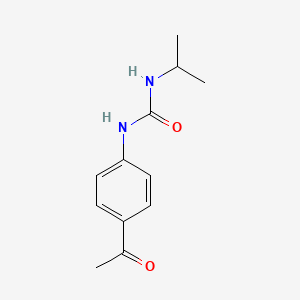

3-amino-4-methyl-N-phenylbenzamide is a small organic molecule with a molecular formula of C14H14N2O . It is a crucial building block of many drug candidates .

Synthesis Analysis

The synthesis of 3-amino-4-methyl-N-phenylbenzamide has been achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process was carried out in a continuous flow microreactor system . The reaction conditions and acylating reagents were carefully screened to optimize the yield .Molecular Structure Analysis

The molecular weight of 3-amino-4-methyl-N-phenylbenzamide is 212.25 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 3-amino-4-methyl-N-phenylbenzamide is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . Both parallel by-products and serial by-products coexist, making the selective monoacylation process challenging .Physical And Chemical Properties Analysis

The molecular formula of 3-amino-4-methyl-N-phenylbenzamide is C14H14N2O, and its molecular weight is 226.27 .Applications De Recherche Scientifique

Synthesis in Microflow Systems

3-amino-4-methyl-N-phenylbenzamide: is a key building block in many drug candidates. A study has shown that a continuous flow microreactor system can be developed to synthesize this compound efficiently . The kinetics of the reaction were studied, and a kinetic model was established to optimize the reaction conditions, achieving a yield of 85.7% within 10 minutes .

Antiviral Drug Development

This compound has been identified as a potential lead for the development of antiviral drugs. Specifically, derivatives of 3-amino-4-methyl-N-phenylbenzamide have shown activity against Enterovirus 71 (EV 71) strains at low micromolar concentrations, indicating its promise as a novel class of EV 71 inhibitors .

Medicinal Chemistry

As a crucial raw material and intermediate, 3-amino-4-methyl-N-phenylbenzamide plays a significant role in medicinal chemistry. It is involved in the synthesis of various drug candidates, highlighting its versatility and importance in the development of new therapeutic agents .

Chemical Synthesis

The compound is also used in broader chemical synthesis processes. Its properties make it a valuable component in the synthesis of complex molecules, which can be applied in various chemical industries .

Computational Fluid Dynamics (CFD) Modeling

3-amino-4-methyl-N-phenylbenzamide: has been the subject of computational fluid dynamics modeling to simulate its flow synthesis in micro-reactor technology. This approach helps in understanding the synthesis process and optimizing production .

Kinetics Study

The intrinsic reaction kinetics parameters of 3-amino-4-methyl-N-phenylbenzamide have been determined in a microflow system. This study is crucial for developing efficient synthesis methods and understanding the reaction mechanisms at a fundamental level .

Safety and Hazards

The safety data sheet for 3-amino-4-methyl-N-phenylbenzamide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye damage . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, and personal protective equipment should be worn .

Orientations Futures

3-amino-4-methyl-N-phenylbenzamide is a crucial raw material and intermediate in the synthesis of many drug candidates . The development of a continuous flow microreactor system for its synthesis represents a significant advancement . Future research may focus on further optimizing the synthesis process and exploring its applications in medicinal chemistry .

Mécanisme D'action

Target of Action

3-Amino-4-methyl-N-phenylbenzamide is an intermediate product used in the production of several medicines . .

Mode of Action

The mode of action of 3-amino-4-methyl-N-phenylbenzamide involves its synthesis through a selective acylation process. This process involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .

Biochemical Pathways

It is known that the compound is a crucial building block in the synthesis of many drug candidates .

Result of Action

The result of the action of 3-amino-4-methyl-N-phenylbenzamide is its production through a selective acylation process. The yield of this compound can be enhanced by increasing the temperature and residence time. For instance, an increase in temperature from 30 °C to 70 °C led to the enhancement of 3-amino-4-methyl-N-phenylbenzamide production from about 42% to 76% at 420 s residence time .

Action Environment

The action environment significantly influences the production of 3-amino-4-methyl-N-phenylbenzamide. The temperature and residence time have a major influence on its production . The by-product production also increases with the increase in temperature and residence time .

Propriétés

IUPAC Name |

3-amino-4-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGILUAOMQWZUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504232 | |

| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54884-13-8 | |

| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.